L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl
Vue d'ensemble
Description
L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl is a peptide toxin derived from the venom of the Central Asian scorpion, Buthus eupeus. It is known for its potent and selective inhibition of the human Ether-à-go-go Related Gene (hERG) potassium channels, which are voltage-gated ion channels . The compound has a molecular weight of approximately 4092 Da and consists of 36 amino acids .
Applications De Recherche Scientifique
L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl has several scientific research applications, including:
Cardiovascular Research: It is used to study the role of hERG channels in cardiac arrhythmias and to screen for potential cardiotoxicity of new drugs.
Neuroscience: This compound helps in understanding the function of potassium channels in neuronal signaling.
Pharmacology: It is used as a tool to investigate the pharmacological properties of hERG channel blockers.
Toxicology: The compound is studied for its toxic effects and potential therapeutic applications in treating scorpion stings.
Mécanisme D'action
Target of Action
BeKm-1, a toxin derived from the Central Asian scorpion Buthus eupeus, selectively inhibits the human Ether-à-go-go Related Gene (hERG) channels . These channels are voltage-gated potassium ion channels prominently expressed in myocytes .
Mode of Action
BeKm-1 interacts with the hERG channels by binding to the negatively charged outer vestibule of the channel, suppressing its currents . The binding occurs both in the resting and activated state of the hERG channel . The important residues located in the alpha helix (Lys-23, Arg-20, Lys-18, and Tyr-11) form a positive electrostatic surface of the molecule that interacts with the hERG channel .
Biochemical Pathways
The inhibition of hERG channels by BeKm-1 affects the repolarization phase of the cardiac action potential . This is due to the role of hERG channels in mediating the rapid component of the delayed rectifier potassium current (Ikr), which is crucial for the repolarization process .
Pharmacokinetics
It’s known that bekm-1 binds to herg channels with an ic50 of 33 nM , indicating a high binding affinity.
Result of Action
The inhibition of hERG channels by BeKm-1 leads to a prolongation of the QT interval in the ECG . This is a measure of the time between the start of the Q wave and the end of the T wave in the heart’s electrical cycle, corresponding to the beginning of ventricular depolarization and the end of ventricular repolarization .
Action Environment
The action of BeKm-1 is influenced by the physiological environment of the hERG channels. The positively charged residues of BeKm-1 interact with the negatively charged outer vestibule of the hERG channel . Changes in the charge distribution due to alterations in pH or ion concentrations could potentially affect the interaction between BeKm-1 and the hERG channel.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
BeKm1 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to specifically target and inhibit hERG potassium channels, which are essential for cardiac repolarization. The interaction between BeKm1 and hERG channels involves binding to the extracellular domain of the channel, thereby blocking the potassium ion flow and altering the channel’s gating properties . This inhibition can lead to prolonged action potentials and potential arrhythmias, highlighting the importance of understanding BeKm1’s biochemical properties.
Cellular Effects
BeKm1 exerts significant effects on various types of cells and cellular processes. In cardiac cells, the inhibition of hERG channels by BeKm1 can disrupt normal cardiac rhythm, leading to arrhythmias. Additionally, BeKm1 has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By blocking hERG channels, BeKm1 can alter the membrane potential and affect downstream signaling pathways that rely on potassium ion flux . This can result in changes in gene expression and metabolic processes within the cell.
Molecular Mechanism
The molecular mechanism of BeKm1 involves its binding interactions with hERG potassium channels. BeKm1 binds to the extracellular domain of the hERG channel, specifically interacting with the S5-P loop region. This binding inhibits the channel’s ability to conduct potassium ions, leading to prolonged action potentials and altered cellular excitability . Additionally, BeKm1 may influence other ion channels and transporters, further contributing to its effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BeKm1 can change over time. BeKm1 is relatively stable, but its activity can be influenced by factors such as temperature, pH, and the presence of proteases. Over time, BeKm1 may undergo degradation, leading to a decrease in its inhibitory activity against hERG channels. Long-term studies have shown that BeKm1 can have sustained effects on cellular function, with prolonged exposure leading to persistent changes in ion channel activity and cellular excitability .
Dosage Effects in Animal Models
The effects of BeKm1 vary with different dosages in animal models. At low doses, BeKm1 can selectively inhibit hERG channels without causing significant toxicity. At higher doses, BeKm1 can induce toxic effects, including arrhythmias and cardiac dysfunction. Threshold effects have been observed, where a certain concentration of BeKm1 is required to achieve significant inhibition of hERG channels . Understanding the dosage effects of BeKm1 is crucial for its potential therapeutic applications and safety considerations.
Metabolic Pathways
BeKm1 is involved in specific metabolic pathways, particularly those related to ion channel regulation. It interacts with enzymes and cofactors that modulate ion channel activity, influencing metabolic flux and metabolite levels. The inhibition of hERG channels by BeKm1 can affect the overall metabolic state of the cell, leading to changes in energy production and utilization
Transport and Distribution
BeKm1 is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in certain tissues, particularly those with high expression of hERG channels. The localization and accumulation of BeKm1 can influence its activity and function, with higher concentrations leading to more pronounced effects on ion channel activity . Understanding the transport and distribution of BeKm1 is important for its potential therapeutic applications.
Subcellular Localization
The subcellular localization of BeKm1 is primarily associated with the plasma membrane, where it interacts with hERG channels. BeKm1 may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of BeKm1 can influence its activity and function, with specific targeting to hERG channels being crucial for its inhibitory effects
Méthodes De Préparation
L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.
Cleavage of the peptide: from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Purification: of the crude peptide using high-performance liquid chromatography (HPLC) to achieve a purity of over 98%
Analyse Des Réactions Chimiques
L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl undergoes several types of chemical reactions, including:
Comparaison Avec Des Composés Similaires
L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl is unique among scorpion toxins due to its high selectivity for hERG channels. Similar compounds include:
Charybdotoxin: Another scorpion toxin that blocks potassium channels but is less selective for hERG channels.
This compound stands out due to its high specificity and potency in blocking hERG channels, making it a valuable tool in cardiovascular and pharmacological research .
Propriétés
IUPAC Name |
4-[[1-[[6-amino-1-[[15,30-bis(4-aminobutyl)-36,81-bis(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-24,75,89-tribenzyl-21,42-bis(3-carbamimidamidopropyl)-56-(2-carboxyethyl)-4-(carboxymethyl)-7-[(1-carboxy-2-phenylethyl)carbamoyl]-33-(1-hydroxyethyl)-18,53,59-tris(hydroxymethyl)-62-[(4-hydroxyphenyl)methyl]-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,96,99-octacosaoxo-84,98-di(propan-2-yl)-9,10,47,48,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,97-octacosazatetracyclo[43.27.14.1412,68.091,95]hectan-50-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[1-(2-amino-5-carbamimidamidopentanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C174H261N51O52S6/c1-9-88(6)136(221-152(257)111(73-133(242)243)207-168(273)138(90(8)230)223-163(268)123-47-31-63-224(123)169(274)97(178)41-28-60-188-172(182)183)166(271)201-101(44-24-27-59-177)145(250)213-120-83-281-283-85-122-161(266)219-134(86(2)3)164(269)205-108(70-126(180)233)140(245)193-76-130(237)196-106(66-92-35-16-11-17-36-92)149(254)216-117-80-278-279-81-118(214-147(252)103(53-55-125(179)232)199-150(255)107(67-95-49-51-96(231)52-50-95)203-155(260)116(79-228)211-146(251)104(54-56-131(238)239)200-154(259)115(78-227)212-160(120)265)158(263)208-112(68-93-37-18-12-19-38-93)170(275)225-64-32-48-124(225)162(267)220-135(87(4)5)165(270)218-121(84-282-280-82-119(217-151(256)110(72-132(240)241)204-157(117)262)159(264)209-113(171(276)277)69-94-39-20-13-21-40-94)156(261)198-100(43-23-26-58-176)144(249)210-114(77-226)153(258)197-102(46-30-62-190-174(186)187)143(248)202-105(65-91-33-14-10-15-34-91)139(244)191-74-128(235)194-98(42-22-25-57-175)148(253)222-137(89(7)229)167(272)206-109(71-127(181)234)141(246)192-75-129(236)195-99(142(247)215-122)45-29-61-189-173(184)185/h10-21,33-40,49-52,86-90,97-124,134-138,226-231H,9,22-32,41-48,53-85,175-178H2,1-8H3,(H2,179,232)(H2,180,233)(H2,181,234)(H,191,244)(H,192,246)(H,193,245)(H,194,235)(H,195,236)(H,196,237)(H,197,258)(H,198,261)(H,199,255)(H,200,259)(H,201,271)(H,202,248)(H,203,260)(H,204,262)(H,205,269)(H,206,272)(H,207,273)(H,208,263)(H,209,264)(H,210,249)(H,211,251)(H,212,265)(H,213,250)(H,214,252)(H,215,247)(H,216,254)(H,217,256)(H,218,270)(H,219,266)(H,220,267)(H,221,257)(H,222,253)(H,223,268)(H,238,239)(H,240,241)(H,242,243)(H,276,277)(H4,182,183,188)(H4,184,185,189)(H4,186,187,190) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEMUGXECXBKDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC3=O)CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCNC(=N)N)CC(=O)N)C(C)O)CCCCN)CC6=CC=CC=C6)CCCNC(=N)N)CO)CCCCN)C(C)C)CC7=CC=CC=C7)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCC(=O)O)CO)CC8=CC=C(C=C8)O)CCC(=O)N)CC9=CC=CC=C9)CC(=O)N)C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C174H261N51O52S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4092 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does BeKm1 interact with its target and what are the downstream effects on cardiac rhythm?
A1: BeKm1 is a peptide inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel []. While the exact mechanism is not detailed in the provided research, it's known that hERG channels play a crucial role in the repolarization phase of the cardiac action potential. Inhibition of these channels by BeKm1 leads to a prolongation of the action potential duration []. This effect can manifest as bradycardia (slow heart rate) and disturbances in cardiac conduction, potentially leading to arrhythmias [].
Q2: What is known about the in vivo efficacy of BeKm1?
A2: The provided research investigated the in vivo efficacy of a caged derivative of BeKm1, meaning the active peptide is released only upon light activation. In zebrafish larvae, uncaging of BeKm1 induced bradycardia and atrio-ventricular desynchrony []. Similarly, in anesthetized rats, illumination of the caged peptide within the right atrium (location of the sino-atrial node, the heart's natural pacemaker) resulted in bradycardia []. Importantly, the study highlights that spatial control of light activation allowed for inducing bradycardia without triggering arrhythmias, a significant advantage over traditional pharmacological approaches [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.